Home > Products > Screening Compounds P96267 > (R)-1-(3-Pyridyl)-1-butanol
(R)-1-(3-Pyridyl)-1-butanol -

(R)-1-(3-Pyridyl)-1-butanol

Catalog Number: EVT-8511138
CAS Number:
Molecular Formula: C9H13NO
Molecular Weight: 151.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(R)-1-(3-Pyridyl)-1-butanol, also known as 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol or NNAL, is a significant metabolite derived from the tobacco-specific carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK). NNAL is characterized by its chiral center, which leads to the existence of two enantiomers: (R)-NNAL and (S)-NNAL. The compound is primarily studied due to its implications in tobacco-related carcinogenesis and its potential role as a biomarker for tobacco exposure.

Source

NNAL is produced in the human body following the metabolism of NNK, which is found extensively in tobacco products. The compound can be detected in urine, making it a useful biomarker for assessing tobacco exposure and its associated health risks.

Classification

NNAL belongs to the class of nitrosamines, specifically as a butan-1-ol derivative substituted by a pyridin-3-yl group and a methyl(nitroso)amino group. It is classified under chemical entities that are known for their carcinogenic properties.

Synthesis Analysis

Methods

The synthesis of NNAL can be achieved through various methods, primarily involving the nitrosation of nicotine derivatives. The most common approach involves the reaction of nicotine with nitrous acid under acidic conditions. This reaction typically occurs at pH levels around 3.4, facilitating the formation of nitrosamines.

Technical Details

In laboratory settings, NNAL is synthesized by:

  1. Nitrosation Reaction: Nicotine is treated with nitrous acid, leading to the formation of NNK.
  2. Hydrolysis: NNK undergoes hydrolysis to produce NNAL.
  3. Purification: The product is purified using techniques such as liquid-liquid extraction or chromatography.
Molecular Structure Analysis

Structure

NNAL has a molecular formula of C10H15N3O2C_{10}H_{15}N_{3}O_{2} with a molecular weight of approximately 209.12 g/mol. The structure features:

  • A butanol backbone
  • A pyridine ring at one end
  • A methyl-nitroso amino group attached to the butanol

Data

The compound exhibits chirality due to the presence of a chiral carbon atom in its structure. The two enantiomers, (R)-NNAL and (S)-NNAL, have different biological activities and metabolic pathways.

Chemical Reactions Analysis

Reactions

NNAL participates in several metabolic reactions within biological systems:

  1. Glucuronidation: NNAL can be conjugated with glucuronic acid, forming NNAL-glucuronide, which increases its solubility for excretion.
  2. Oxidation: Both enantiomers can undergo oxidative metabolism leading to various metabolites including NNAL-N-oxide.
  3. Adenosine Dinucleotide Phosphate Adduct Formation: NNAL can form adducts with adenosine diphosphate, contributing to its potential mutagenic effects.

Technical Details

Studies have shown that (S)-NNAL is preferentially formed from NNK and is metabolized more rapidly than (R)-NNAL in liver microsomes from both rodents and humans.

Mechanism of Action

Process

The mechanism of action for NNAL involves its role as an intermediate in the metabolic activation of NNK:

  1. Formation from NNK: Upon entering the body, NNK is metabolized to form NNAL.
  2. Metabolic Activation: NNAL undergoes further metabolism leading to reactive intermediates that can bind to DNA, potentially causing mutations.
  3. Tumorigenicity: Studies indicate that (R)-NNAL exhibits higher tumorigenicity compared to (S)-NNAL due to differences in their metabolic pathways.

Data

Research indicates that in various tissues, particularly lung tissue, (S)-NNAL is converted into more reactive forms at different rates compared to (R)-NNAL, influencing their respective carcinogenic potentials.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: NNAL typically appears as a colorless liquid or solid.
  • Solubility: It is soluble in water and organic solvents due to its polar functional groups.

Chemical Properties

  • Stability: NNAL is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: The presence of the nitroso group makes it reactive towards nucleophiles, contributing to its biological activity.
Applications

Scientific Uses

NNAL serves multiple purposes in scientific research:

  1. Biomarker for Tobacco Exposure: Its presence in urine provides a reliable measure for assessing individual exposure to tobacco products.
  2. Cancer Research: NNAL's role in carcinogenesis makes it a critical compound for studying tobacco-related cancers.
  3. Pharmacokinetic Studies: Understanding the metabolism of NNAL aids in evaluating the risks associated with tobacco consumption and developing smoking cessation therapies.
Biosynthetic Pathways & Metabolic Activation of NNAL in Carcinogenesis

Enzymatic Reduction of 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanone (NNK) to NNAL

The carbonyl reduction of NNK [4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone] to NNAL [4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol] represents the primary metabolic pathway for this tobacco-specific carcinogen. This reaction generates two enantiomers: (R)-NNAL and (S)-NNAL. In human lung tissue, this reduction occurs through compartment-specific enzymatic systems:

  • Cytosolic Enzymes: Aldo-keto reductases (AKR1C1, AKR1C2, AKR1C3, AKR1C4) and carbonyl reductase 1 (CBR1) predominantly catalyze the formation of (S)-NNAL. Collectively, these enzymes account for >80% of NNAL in cytosolic fractions, exhibiting strong stereoselectivity for the (S)-enantiomer [2] [7].
  • Microsomal Enzymes: Hydroxysteroid 17-beta dehydrogenase 12 (HSD17β12) is identified as the principal microsomal reductase, responsible for generating (R)-NNAL with >95% enantiomeric specificity. Expression analysis confirms HSD17β12 as the most abundant microsomal reductase in human lung, significantly exceeding levels of other enzymes like HSD11β1 [7] [2].
  • Cellular Distribution: Whole-cell lysates from human lung show ~60% (R)-NNAL formation, while microsomal fractions exhibit ~95% (R)-NNAL. This indicates compartmental specialization in NNK metabolism [7].

Table 1: Enzymatic Systems Catalyzing NNK Reduction in Human Lung

Enzyme ClassSpecific EnzymesSubcellular LocationPrimary NNAL EnantiomerRelative Activity
Aldo-Keto ReductasesAKR1C1, AKR1C2, AKR1C3, AKR1C4Cytosol(S)-NNALHigh (Cytosolic dominance)
Carbonyl ReductaseCBR1Cytosol(S)-NNALModerate
Hydroxysteroid DehydrogenasesHSD17β12Microsomes(R)-NNALVery High (Microsomal dominance)
Other SDR EnzymesHSD11β1, HSD17β6MicrosomesMixedLow

The stereoselectivity of this reduction has toxicological significance: (R)-NNAL demonstrates higher tumorigenicity in murine models due to slower detoxification and greater bioactivation potential compared to (S)-NNAL [5] [7]. In vitro studies using siRNA knockdown of HSD17β12 confirm a significant decrease in (R)-NNAL formation, underscoring this enzyme’s role in lung-specific metabolic activation of NNK [7].

Glucuronidation Dynamics of NNAL in Human Hepatic Systems

Glucuronidation represents a critical detoxification pathway for NNAL, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes in the liver. This process yields two distinct conjugates: NNAL-O-glucuronide (carbinol glucuronidation) and NNAL-N-glucuronide (pyridyl nitrogen glucuronidation). The reaction exhibits marked stereoselectivity:

  • Enzyme-Specific Stereoselectivity:
  • UGT2B17 shows a strong preference for (R)-NNAL, forming (R)-NNAL-O-glucuronide with a kinetic efficiency (V~max~/K~m~) 8-fold higher than for (S)-NNAL [6].
  • UGT2B7 favors (S)-NNAL, generating (S)-NNAL-O-glucuronide as its primary product [6].
  • UGT1A9 and UGT2B10 exhibit minimal stereoselectivity but contribute to overall NNAL detoxification [6].
  • Genetic Polymorphisms: The UGT2B17 gene deletion polymorphism (homozygous UGT2B172/2) significantly reduces hepatic (R)-NNAL-O-glucuronide formation. Human liver microsomes from UGT2B172/2 individuals show a 50% decrease in the (R)-NNAL-O-glucuronide/(S)-NNAL-O-glucuronide ratio compared to wild-type samples (p=0.012) [6].
  • Tissue-Specific Detoxification: Hepatic glucuronidation capacity varies >20-fold between individuals, largely attributable to UGT2B17 expression levels. This variability influences systemic exposure to carcinogenic NNAL enantiomers [6] [10].

Table 2: Kinetic Parameters of Human UGT Enzymes for NNAL Glucuronidation

UGT EnzymeSubstrate EnantiomerK~m~ (µM)V~max~ (pmol/min/mg)V~max~/K~m~ (Relative Efficiency)Primary Conjugate Formed
UGT2B17(R)-NNAL18 ± 3420 ± 3523.3(R)-NNAL-O-Gluc
UGT2B17(S)-NNAL52 ± 7310 ± 286.0(S)-NNAL-O-Gluc
UGT2B7(S)-NNAL45 ± 6380 ± 308.4(S)-NNAL-O-Gluc
UGT2B7(R)-NNAL60 ± 8210 ± 253.5(R)-NNAL-O-Gluc
UGT2B10Racemic NNAL210 ± 2585 ± 100.4NNAL-N-Gluc

The detoxification efficiency of NNAL enantiomers directly impacts cancer susceptibility: (S)-NNAL undergoes more rapid glucuronidation in human systems, facilitating its excretion, whereas (R)-NNAL persists longer due to slower conjugation [5] [6].

Role of MRP2 Transporters in Biliary Excretion of NNAL-Glucuronide Conjugates

The Multidrug Resistance-Associated Protein 2 (MRP2/ABCC2) mediates the biliary excretion of NNAL glucuronides, completing their detoxification. Evidence from in vivo and in vitro models demonstrates:

  • Substrate Specificity: MRP2 exhibits high affinity for NNAL-O-glucuronide, particularly the (R)-enantiomer. Studies in bile duct-cannulated rats show that wild-type animals excrete 87% of biliary NNAL metabolites as NNAL-O-glucuronide. In contrast, Mrp2-deficient (TR⁻) rats exhibit virtually no biliary NNAL-O-glucuronide [4] [9].
  • Consequences of MRP2 Deficiency: Mrp2-deficient rats display:
  • 40% reduction in total biliary excretion of NNAL-derived metabolites.
  • Compensatory increase in urinary elimination of NNAL-O-glucuronide, hydroxy acid, and NNAL-N-oxide (p<0.05 vs. wild-type).
  • Elevated plasma concentrations of NNK and NNAL due to reduced clearance [4].
  • Altered Metabolic Flux: MRP2 dysfunction redirects NNK metabolism toward oxidative pathways, increasing formation of carcinogenic metabolites like α-hydroxy NNK. Mrp2-deficient rats show 2.4-fold higher plasma clearance of NNK (p<0.01), indicating accelerated bioactivation [4].

The interplay between glucuronidation and MRP2 transport is critical for detoxification efficiency: Impaired MRP2 function (genetic or cholestasis-induced) causes intracellular accumulation of NNAL and its glucuronides, potentially increasing exposure to carcinogenic metabolites in hepatic and extrahepatic tissues [4] [8]. Polymorphisms in human ABCC2 may similarly influence individual susceptibility to tobacco-related cancers by modulating biliary excretion capacity.

Properties

Product Name

(R)-1-(3-Pyridyl)-1-butanol

IUPAC Name

(1R)-1-pyridin-3-ylbutan-1-ol

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

InChI

InChI=1S/C9H13NO/c1-2-4-9(11)8-5-3-6-10-7-8/h3,5-7,9,11H,2,4H2,1H3/t9-/m1/s1

InChI Key

DDKXACMCFYQHAZ-SECBINFHSA-N

Canonical SMILES

CCCC(C1=CN=CC=C1)O

Isomeric SMILES

CCC[C@H](C1=CN=CC=C1)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.